

What is the chemical structure of Methyl clerodermate?

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Compound of Interest

Compound Name: Methyl clerodermate

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An In-depth Technical Guide to Methyl Clerodermate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl clerodermate is a naturally occurring neo-clerodane diterpenoid derived from the plant *Clerodendrum inerme*. Its parent compound, clerodermic acid, has demonstrated notable cytotoxic effects against human cancer cell lines, suggesting potential for further investigation in drug discovery and development. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Methyl clerodermate** and its parent compound. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide synthesizes the available information and presents generalized experimental workflows relevant to its study.

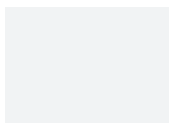
Chemical Structure and Identity

Methyl clerodermate is the methyl ester of clerodermic acid. The definitive structure and stereochemistry were established by P. S. Manchand and J. F. Blount in 1978.

- IUPAC Name: methyl (4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate

- Synonyms: Clerodermic acid methyl ester
- Chemical Family: Diterpenoids (neo-clerodane)

Chemical Structure:



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Caption: 2D structure of **Methyl clerodermate**.

Physicochemical and Spectroscopic Data

Comprehensive experimental data for **Methyl clerodermate** is not widely available. The following tables summarize known properties.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₂₁ H ₃₀ O ₄	--INVALID-LINK--
Molecular Weight	346.5 g/mol	--INVALID-LINK--
CAS Number	67650-47-9	--INVALID-LINK--
Appearance	Powder	--INVALID-LINK--
Purity (Commercial)	>98%	--INVALID-LINK--

Spectroscopic Data

Detailed ¹H and ¹³C NMR data for **Methyl clerodermate** are not available in the searched literature. The original structural elucidation was reported by Manchand and Blount (1978), which should contain the definitive spectroscopic data.

Biological Activity

While specific bioactivity data for **Methyl clerodermate** is limited, studies on its parent compound, clerodermic acid, provide strong indications of its potential biological effects.

Cytotoxicity

Clerodermic acid has been shown to possess cytotoxic properties. A study on its effect on the human lung carcinoma cell line, A549, demonstrated concentration-dependent inhibition of cell viability.^[1] Morphological changes associated with apoptosis, such as diminished cell density and membrane blebbing, were also observed.^[1]

Table 2: In Vitro Cytotoxicity of Clerodermic Acid

Compound	Cell Line	Assay	Incubation Time	IC ₅₀
Clerodermic Acid	A549 (Human Lung Carcinoma)	MTT	48 h	35 µg/mL

Potential Antidiabetic Activity

A network pharmacology study identified clerodermic acid as a compound from *Clerodendrum inerme* with the potential to be a therapeutic agent for diabetes mellitus. The study predicted that clerodermic acid could bind to several protein targets associated with the disease, including GSK3B, PPARG, DPP4, and STAT3.

Experimental Protocols

Detailed, validated experimental protocols for the specific isolation, synthesis, or biological analysis of **Methyl clerodermate** are not available in the reviewed literature. The following sections outline generalized workflows based on standard methodologies for natural product chemistry and pharmacology.

General Protocol for Isolation from *Clerodendrum inerme*

The isolation of neo-clerodane diterpenoids from *Clerodendrum* species typically involves solvent extraction followed by chromatographic separation.^[1]

- Extraction:
 - Air-dried and powdered aerial parts of *C. inerme* are subjected to extraction, often using a Soxhlet apparatus or percolation with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, methanol).^[1]
- Solvent Partitioning:
 - The crude extract is concentrated under reduced pressure and may be suspended in water and partitioned successively with immiscible organic solvents (e.g., diethyl ether, ethyl acetate) to separate compounds based on polarity.^[1]
- Chromatographic Purification:
 - The resulting fractions are subjected to column chromatography over silica gel.
 - Elution is performed with a solvent gradient system (e.g., hexane-ethyl acetate mixtures of increasing polarity).
 - Fractions are collected and monitored by Thin Layer Chromatography (TLC).
 - Fractions containing the compound of interest are pooled and may require further purification by preparative HPLC to yield the pure compound.

General Protocol for In Vitro Cytotoxicity (MTT Assay)

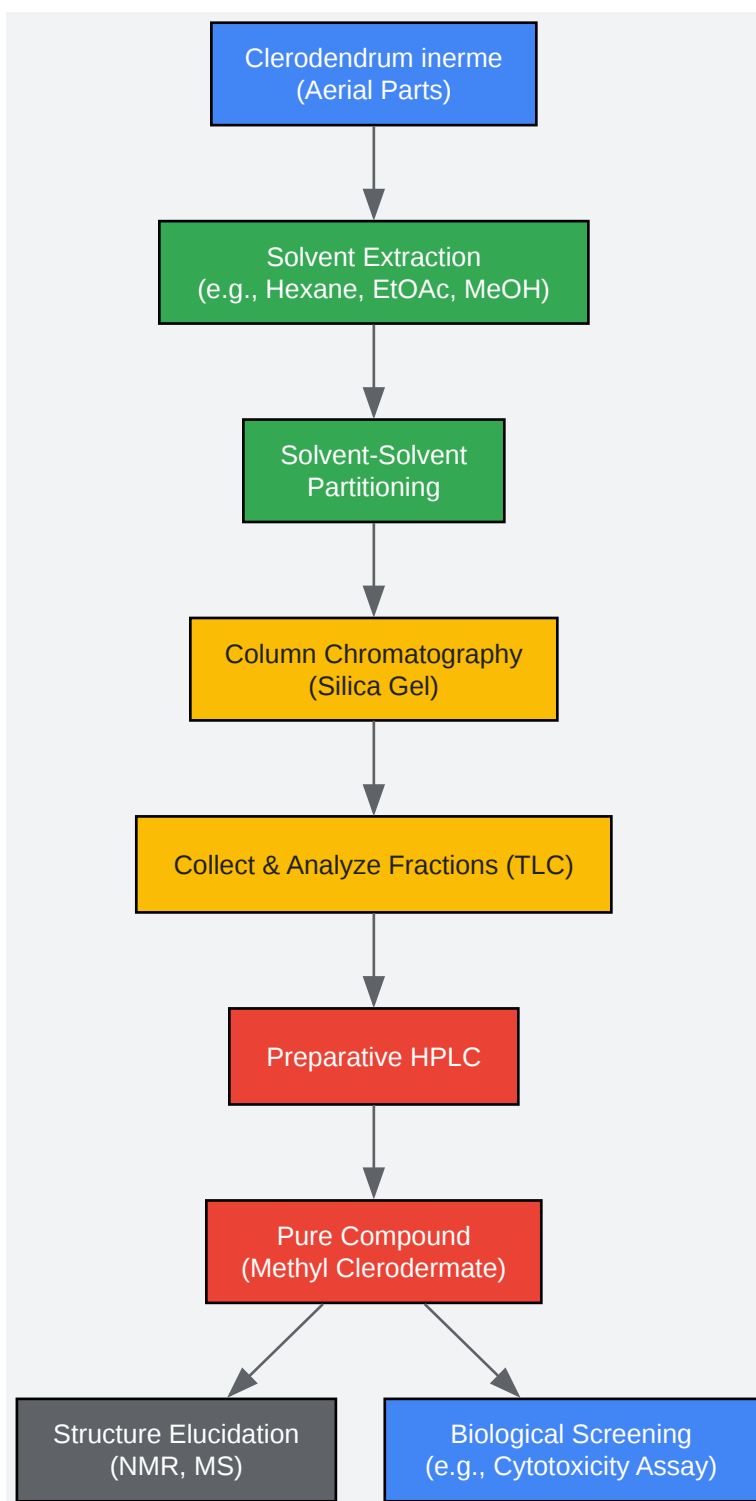
This protocol describes a standard method for assessing the cytotoxic activity of a compound against an adherent cancer cell line.

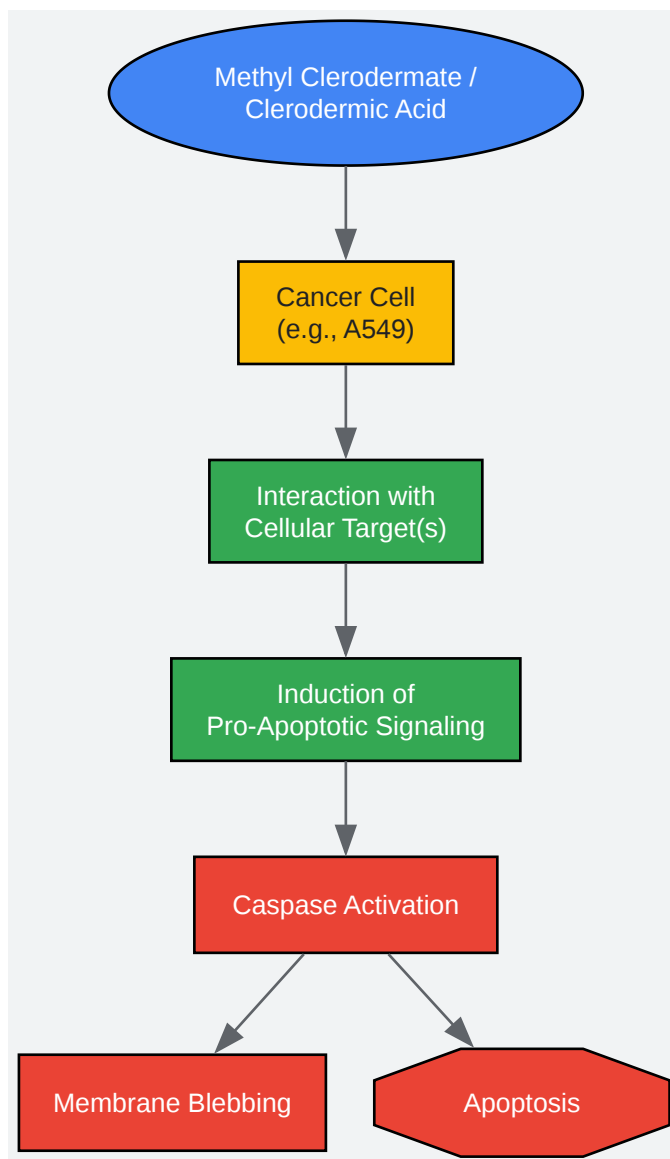
- Cell Seeding:
 - Culture human cancer cells (e.g., A549) in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well.
 - Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment:

- Prepare a stock solution of **Methyl clerodermate** in DMSO.
- Create a series of dilutions in the culture medium to achieve the desired final concentrations.
- Replace the medium in the wells with the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.
- Incubation:
 - Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
- MTT Addition and Incubation:
 - Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for an additional 4 hours.
- Formazan Solubilization:
 - Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the untreated control.
 - Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the study of natural products from *Clerodendrum inerme* and a hypothetical mechanism of action for its cytotoxic effects.





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References

- 1. Clerodermic Acid - PubChem [pubchem.ncbi.nlm.nih.gov]

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